molecular formula C14H9F3N8O B2407048 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034327-14-3

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2407048
CAS No.: 2034327-14-3
M. Wt: 362.276
InChI Key: ZNXLIKGYPRBFSU-UHFFFAOYSA-N
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Description

The compound is a derivative of two classes of compounds: triazolopyridine and triazolopyrimidine . These classes of compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with various enzymes and receptors . For instance, some triazolopyrazine derivatives have been found to exhibit inhibitory activities toward certain kinases .

Scientific Research Applications

Synthesis Methods

Research has developed various synthesis methods for compounds related to N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. For instance, a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines has been demonstrated through oxidative N-N bond formation, highlighting a convenient construction of this skeleton with high yields (Zisheng Zheng et al., 2014). Similarly, a one-pot sequential strategy has been reported for the synthesis of [1,2,4]triazolo[4,3-c]pyrimidine-8-carboxamides, utilizing oxidative cyclization of hydrazono-1,6-dihydropyrimidine-5-carboxamide intermediates, showcasing a metal-free, atom- and step-economical fashion (Kalpesh V. Vilapara et al., 2015).

Biological and Medicinal Research

The triazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. For example, certain derivatives have shown potential in inhibiting influenza virus RNA polymerase PA-PB1 subunit heterodimerization, indicating their significance in antiviral research (Serena Massari et al., 2017). Additionally, various triazolopyrimidine derivatives have been synthesized with promising antibacterial activity, further emphasizing the compound's relevance in medicinal chemistry (S. Lahmidi et al., 2019).

Antitumor Activity

Specific compounds within the triazolopyrimidine class have been identified with notable antitumor activity. For instance, 5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate (TTI-237), demonstrates in vivo antitumor activity, highlighting the potential of these compounds in cancer therapy (C. Beyer et al., 2008).

Synthetic and Medicinal Perspectives

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized for its diverse synthetic strategies and pharmacological applications, including clinical trials and marketed drugs that demonstrate its utility in various therapeutic areas. This underscores the compound's importance and versatility in drug development and synthetic medicinal chemistry (S. Merugu et al., 2022).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with different target receptors . For instance, some triazolopyrazine derivatives have been found to inhibit the growth of certain cells by inhibiting the expression of specific proteins .

Future Directions

The future directions for research on similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases .

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N8O/c15-14(16,17)8-2-5-24-9(6-8)21-22-10(24)7-19-12(26)11-20-13-18-3-1-4-25(13)23-11/h1-6H,7H2,(H,19,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXLIKGYPRBFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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